molecular formula C18H17ClN4O2 B11393866 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11393866
M. Wt: 356.8 g/mol
InChI Key: HCYPFTDKMIGPJR-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE
  • 2-METHYLPHENYL 2-(4-CHLOROPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE

Uniqueness

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both hydroxymethyl and carboxamide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[(2-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12-6-2-3-7-13(12)10-20-18(25)17-15(11-24)21-23(22-17)16-9-5-4-8-14(16)19/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

HCYPFTDKMIGPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl

Origin of Product

United States

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